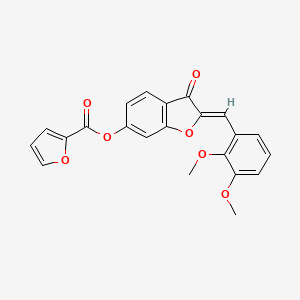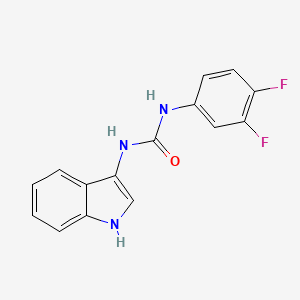
3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(5-fluoro-2-methoxybenzenesulfonyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(5-fluoro-2-methoxybenzenesulfonyl)pyrrolidine is a useful research compound. Its molecular formula is C19H20FNO4S and its molecular weight is 377.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Synthesis and Material Science
Pyrrolidine derivatives, including those similar to the chemical , have been used in the synthesis of conducting polymers. For instance, a study by Sotzing et al. (1996) explored bis(pyrrol-2-yl) arylenes for electropolymerization, yielding polymers with low oxidation potentials and high stability in their conducting form (Sotzing et al., 1996).
Organic Chemistry and Synthesis
In organic chemistry, pyrrolidine derivatives play a significant role in various reactions and syntheses. For example, Sahoo (2016) demonstrated the use of similar compounds in oxidative intermolecular homo coupling reactions (Sahoo, 2016). Additionally, studies by Kowalczyk et al. (2016) and Mikušek et al. (2016) highlighted the synthesis of pyrrolidine derivatives with applications in asymmetric organocatalysis and gold(I)-catalyzed cyclizations, respectively (Kowalczyk et al., 2016); (Mikušek et al., 2016).
Computational Chemistry and Corrosion Inhibition
In computational chemistry, pyrrolidine derivatives have been studied for their potential in corrosion inhibition. Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of certain piperidine derivatives on iron, providing insights into their reactivity parameters and interaction with metal surfaces (Kaya et al., 2016).
Medical Imaging and Radiochemistry
Some benzofuran and pyrrolidine derivatives have been studied for potential use in medical imaging, particularly in the detection of Alzheimer’s disease. Labib (2013) described the synthesis and radioiodination of a benzofuran derivative for brain imaging applications (Labib, 2013).
Drug Discovery and Pharmacological Studies
Pyrrolidine derivatives are also significant in drug discovery and pharmacological research. For instance, Harrison et al. (2012) discussed the human pharmacokinetic uncertainty of novel compounds, including PF-4776548, which contains a pyrrolidine structure (Harrison et al., 2012).
Properties
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-1-(5-fluoro-2-methoxyphenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO4S/c1-24-18-5-3-16(20)11-19(18)26(22,23)21-8-6-15(12-21)13-2-4-17-14(10-13)7-9-25-17/h2-5,10-11,15H,6-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLRFUKTJJGSIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(C2)C3=CC4=C(C=C3)OCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

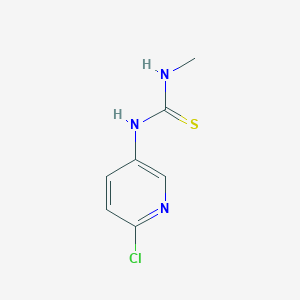
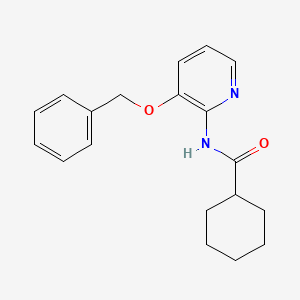
![N-[2-Methoxy-1-(4-methylcyclohexyl)ethyl]prop-2-enamide](/img/structure/B2650581.png)
![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 4-nitrobenzoate](/img/structure/B2650583.png)
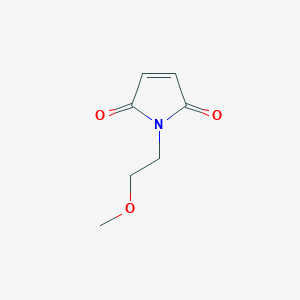
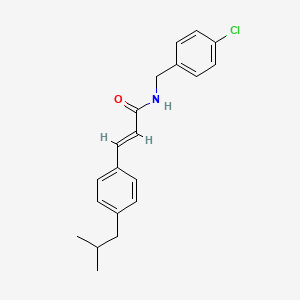

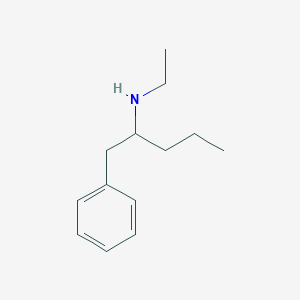
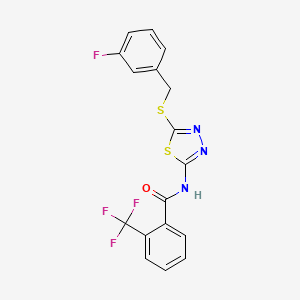
![8-(4-fluorophenyl)-2-(2-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2650594.png)
